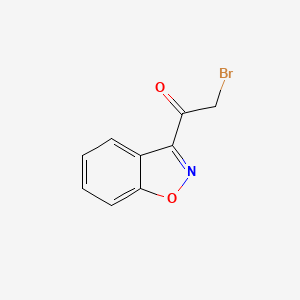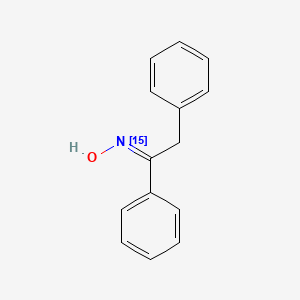
(1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1,2-Diphenylethanone Oxime-15N, also known as (E)-2-Phenylacetophenone Oxime-15N, is a nitrogen-15 labeled derivative of 2-Phenylacetophenone oxime. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies in reaction mechanisms and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-Diphenylethanone Oxime-15N typically involves the reaction of 2-Phenylacetophenone with hydroxylamine-15N under acidic or basic conditions to form the oxime. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C to 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of (1E)-1,2-Diphenylethanone Oxime-15N may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and yield. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.
化学反応の分析
Types of Reactions
(1E)-1,2-Diphenylethanone Oxime-15N undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitriles.
Reduction: Can be reduced to amines.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
科学的研究の応用
(1E)-1,2-Diphenylethanone Oxime-15N is utilized in various scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in isotope labeling studies to track metabolic pathways.
Medicine: Investigated for its potential in drug development and pharmacokinetics.
Industry: Used in the synthesis of labeled compounds for quality control and analytical purposes.
作用機序
The mechanism of action of (1E)-1,2-Diphenylethanone Oxime-15N involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitrogen-15 label allows for detailed NMR studies to elucidate the pathways and interactions at the molecular level.
類似化合物との比較
Similar Compounds
2-Phenylacetophenone Oxime: The non-labeled counterpart.
Benzophenone Oxime: Another structurally similar oxime.
Acetophenone Oxime: A simpler oxime derivative.
Uniqueness
(1E)-1,2-Diphenylethanone Oxime-15N is unique due to its nitrogen-15 isotopic labeling, which provides enhanced capabilities for detailed mechanistic studies and tracking in various scientific applications. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in research.
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
(NZ)-N-(1,2-diphenylethylidene)(15N)hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-/i15+1 |
InChIキー |
PWCUVRROUAKTLL-MXLIBVBKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C/C(=[15N]/O)/C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


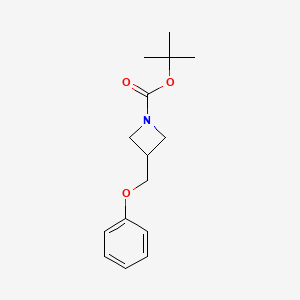
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
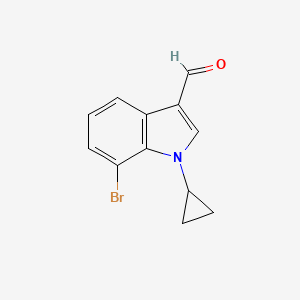
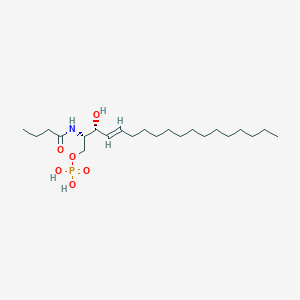

![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
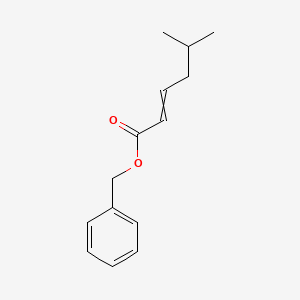
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)

![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)
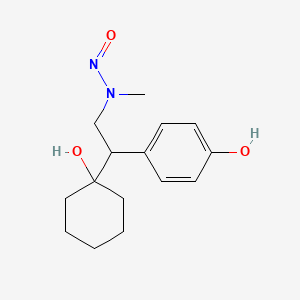
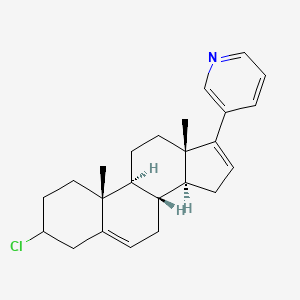
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
